2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid

Analytical Chemistry Quality Control Impurity Profiling

2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid (CAS 123016-78-4) is the N2-substituted structural isomer of the well-known anticancer and antispermatogenic agent lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, CAS 50264-69-2). Both share the molecular formula C15H10Cl2N2O2 and molecular weight 321.16 g/mol, but differ fundamentally in the site of benzyl attachment: N2 (2H-indazole) versus N1 (1H-indazole) on the indazole core.

Molecular Formula C15H10Cl2N2O2
Molecular Weight 321.2 g/mol
CAS No. 123016-78-4
Cat. No. B1316933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid
CAS123016-78-4
Molecular FormulaC15H10Cl2N2O2
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(N(N=C2C=C1)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O
InChIInChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-14(15(20)21)11-3-1-2-4-13(11)18-19/h1-7H,8H2,(H,20,21)
InChIKeyMAHJAEVCLMBXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid (CAS 123016-78-4): Structural Isomer Identity and Procurement Rationale


2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid (CAS 123016-78-4) is the N2-substituted structural isomer of the well-known anticancer and antispermatogenic agent lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, CAS 50264-69-2) [1]. Both share the molecular formula C15H10Cl2N2O2 and molecular weight 321.16 g/mol, but differ fundamentally in the site of benzyl attachment: N2 (2H-indazole) versus N1 (1H-indazole) on the indazole core . The 2H-indazole tautomer is thermodynamically less stable than the 1H form by approximately 2.3–3.6 kcal/mol [2], a property that directly influences synthetic accessibility, chromatographic behavior, and biological recognition. This compound arises as the principal N2-alkylated impurity during lonidamine synthesis and has been explicitly characterized in the analytical literature as the N2-substituted isomer requiring dedicated UV derivative spectrophotometric methods for unambiguous structural assignment and quantification [1].

Why Lonidamine (N1 Isomer) Cannot Substitute for 2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid: Regioisomer-Specific Procurement


Despite sharing identical molecular formula and molecular weight with lonidamine, 2-(2,4-dichlorobenzyl)-2H-indazole-3-carboxylic acid is not an interchangeable analog. The N1 versus N2 substitution position produces two distinct chemical entities with divergent physicochemical properties, chromatographic retention, and biological target engagement profiles [1]. Under the basic alkylation conditions (K2CO3/DMF) commonly used for indazole N-benzylation, the N1:N2 regioisomer ratio is approximately 50:50 [2], meaning that any synthesis targeting one isomer inevitably co-produces the other. Current analytical methods (mp, IR, NMR, TLC) alone are insufficient to unambiguously assign which isomer a product corresponds to; only UV derivative spectrophotometry or advanced 2D NMR techniques (NOESY, ¹H-¹³C/¹⁵N HMBC) can definitively distinguish them [3]. Furthermore, the N2-substituted indazole-3-carboxylic acid scaffold has been independently identified in medicinal chemistry as a privileged chemotype for dual MCL-1/BCL-2 inhibition—a target space entirely distinct from the hexokinase/mitochondrial pathway modulated by the N1-substituted lonidamine series [4]. Substituting the N1 isomer for the N2 isomer therefore confounds analytical identity, compromises biological interpretation, and risks invalidating structure-activity conclusions.

Quantitative Differentiation Evidence: 2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid vs. Lonidamine (N1 Isomer)


UV Derivative Spectrophotometric Fingerprint: Unambiguous N2 vs. N1 Isomer Identification

The N2 isomer (target compound) and N1 isomer (lonidamine) produce fundamentally distinct signals in UV derivative spectrophotometry that enable unambiguous structural assignment, a capability that conventional mp, IR, NMR, and TLC methods lack [1]. In the simultaneous determination method validated by Vetuschi & Ragno (1989), lonidamine is quantified via the maximum amplitude in the second-derivative spectrum (²D) at 316 nm, while the N2 isomer requires peak-trough amplitude measurements from the fourth-derivative spectrum (⁴D) at two wavelength pairs: ⁴D 226,234 and ⁴D 323,316, fitted to a polynomial regression equation [2]. This spectral orthogonality is the basis for simultaneous quantitation of both isomers in bulk drug substance and commercial formulations [2].

Analytical Chemistry Quality Control Impurity Profiling

Boiling Point Divergence: 24.3°C Higher for the N2 Isomer Indicating Different Intermolecular Interactions

The predicted boiling point of the N2 isomer (562.2 ± 45.0 °C at 760 mmHg) is substantially higher than that of lonidamine (537.9 ± 45.0 °C at 760 mmHg) , a difference of approximately 24.3 °C. This divergence reflects the altered electronic distribution and dipole moment resulting from N2 versus N1 substitution on the indazole core, which modifies intermolecular interactions in the condensed phase. The N2 isomer also exhibits a higher flash point (293.8 ± 28.7 °C vs. 279.1 ± 28.7 °C for lonidamine, Δ ≈ 14.7 °C) .

Physicochemical Characterization Thermal Properties Formulation Development

Lipophilicity and Ionization Differences: Altered LogP and pKa Between N1 and N2 Isomers

The N2 isomer displays consistently lower computed lipophilicity compared to lonidamine. The target compound has a calculated LogP of 4.29 (XlogP 4.3) [1], while lonidamine's ACD/LogP is reported as 4.52 . The predicted acid dissociation constant (pKa) of the N2 isomer is 3.22 [1], compared to 3.00–3.12 for lonidamine [2]. These differences, while modest in absolute magnitude, are mechanistically significant: the N2-substitution pattern alters the electronic environment of the carboxylic acid group and the overall molecular dipole, which can influence solubility, permeability, and protein binding in biological systems.

Drug-likeness ADME Prediction Physicochemical Profiling

Synthetic Regioselectivity: N1:N2 Isomer Ratio of ~50:50 Under Standard Alkylation Conditions

Under the basic N-benzylation conditions typical for indazole derivatization (K2CO3 in DMF), the N-alkylation of indazoles proceeds with essentially no regioselectivity, yielding approximately equal proportions of N1- and N2-substituted products (ratio ~50:50) [1]. This near-statistical distribution means that any synthesis of 2-(2,4-dichlorobenzyl)-2H-indazole-3-carboxylic acid via direct alkylation of indazole-3-carboxylic acid with 2,4-dichlorobenzyl chloride will co-produce the N1 isomer (lonidamine) as a major contaminant, and vice versa. Definitive structural confirmation of the isolated regioisomer requires 2D NMR methods (NOESY and ¹H-¹³C/¹⁵N HMBC) [1].

Synthetic Chemistry Process Development Isomer Separation

Biological Target Space Divergence: N2-Indazole-3-carboxylic Acid as a Privileged MCL-1/BCL-2 Dual Inhibition Scaffold

The N2-substituted indazole-3-carboxylic acid scaffold has been independently validated as a productive chemotype for dual MCL-1/BCL-2 inhibition through a scaffold-hopping exercise from indole-based MCL-1 inhibitors [1]. This biological target space is mechanistically unrelated to the N1-substituted lonidamine pharmacophore, which acts as a hexokinase inhibitor (Ki 2.5 μM in isolated rat liver mitochondria) and CFTR chloride channel blocker (apparent Kd 58 μM at −100 mV) [2]. The original 1976 structure-activity relationship study by Corsi et al. that established lonidamine as the lead antispermatogenic agent examined exclusively 1H-indazole (N1-substituted) derivatives and did not report data for N2-substituted analogs [3]. This historical focus on the N1 series means the N2 isomer occupies a distinct, comparatively unexplored biological space with demonstrated potential in the BCL-2 family protein inhibition field [1].

Medicinal Chemistry Apoptosis Cancer Therapeutics

Thermodynamic Stability Hierarchy: 1H-Indazole Core is 2.3–3.6 kcal/mol More Stable than 2H-Indazole

Ab initio calculations at the MP2/6-31G** level demonstrate that the 1H-indazole annular tautomer is more stable than the 2H-indazole tautomer by 3.6 kcal/mol [1]. An independent assessment using free energy calculations reports the 1H-tautomer as 2.3 kcal/mol more stable than the 2H form . This intrinsic thermodynamic preference has direct consequences: the 2H-indazole (N2-substituted) core represents a higher-energy state, which can influence chemical reactivity (e.g., susceptibility to ring-opening or rearrangement), metabolic stability, and the equilibrium position of any tautomerization-capable derivatives. The 1H-indazole scaffold is consistently described as the 'predominant and stable form' in comprehensive reviews of indazole pharmacology [2].

Computational Chemistry Tautomerism Molecular Energetics

Application Scenarios for 2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid (CAS 123016-78-4) Based on Quantitative Differentiation Evidence


Authenticated Reference Standard for Lonidamine Impurity Profiling and QC Method Validation

As the N2-alkylated isomer explicitly identified as the primary synthetic impurity of lonidamine [1], this compound serves as the authenticated reference standard for impurity profiling in lonidamine drug substance and finished product testing. The validated UV derivative spectrophotometric method—which quantifies lonidamine at ²D 316 nm and the N2 isomer at ⁴D 226,234 and ⁴D 323,316 peak-trough amplitudes—enables simultaneous determination without chromatographic separation [2]. Procurement of the pure N2 isomer is therefore essential for analytical method development, system suitability testing, and regulatory impurity limit compliance in lonidamine manufacturing.

Medicinal Chemistry Starting Point for N2-Indazole-Based MCL-1/BCL-2 Dual Inhibitors

The N2-substituted indazole-3-carboxylic acid scaffold was identified through a scaffold-hopping strategy as a novel lead for dual MCL-1/BCL-2 inhibition, with further elaboration to indazole-3-acylsulfonamides achieving improved potency against both targets while sparing BCL-xL [1]. Researchers pursuing apoptosis-targeted cancer therapeutics can use this compound as a validated carboxylic acid starting point for structure-activity relationship exploration in the BCL-2 family protein space—a target profile entirely distinct from the hexokinase/CFTR pharmacology of the N1-substituted lonidamine series (hexokinase Ki 2.5 μM; CFTR Kd 58 μM) [2][3].

Regioisomer-Specific Physicochemical Reference for 2H-Indazole Scaffold Property Benchmarking

With documented boiling point (562.2 ± 45.0 °C), flash point (293.8 ± 28.7 °C), LogP (4.29), pKa (3.22), and topological polar surface area (55.1 Ų) [1], this compound provides a well-characterized reference point for benchmarking the physicochemical properties of emerging 2H-indazole-based compound libraries. The 24.3 °C boiling point elevation relative to the N1 isomer (lonidamine, 537.9 ± 45.0 °C) [2] and the 0.23-unit lower LogP provide quantitative benchmarks for assessing the impact of N2 versus N1 regiochemistry on molecular properties in drug discovery programs.

Synthetic Methodology Development for Regioselective 2H-Indazole Construction

Given that conventional N-benzylation of indazoles under basic conditions (K2CO3/DMF) yields a non-selective ~50:50 mixture of N1 and N2 regioisomers [1], this compound serves as an authentic analytical standard for evaluating the regiochemical outcome of novel synthetic methodologies aimed at selective 2H-indazole formation. Methods such as Pd-catalyzed regioselective 2-aryl-2H-indazole synthesis from 2-halobenzyl halides and arylhydrazines [2] can be benchmarked for regioselectivity using this pure N2 isomer as the reference standard for chromatographic and spectroscopic method development.

Quote Request

Request a Quote for 2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.